molecular formula C20H18N2O3 B7498091 N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide

N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide

Cat. No.: B7498091
M. Wt: 334.4 g/mol
InChI Key: YPBLYGBRPFBFIQ-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzyl group, a pyridine ring, and an acetamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide typically involves the reaction of 4-pyridin-2-yloxyphenol with benzyl bromide in the presence of a base, followed by the acylation of the resulting intermediate with chloroacetyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like potassium carbonate or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-benzyl-2-(4-pyridin-2-yloxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c23-19(22-14-16-6-2-1-3-7-16)15-24-17-9-11-18(12-10-17)25-20-8-4-5-13-21-20/h1-13H,14-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBLYGBRPFBFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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